molecular formula C12H7FN2OS B1460016 7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1031558-69-6

7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B1460016
CAS No.: 1031558-69-6
M. Wt: 246.26 g/mol
InChI Key: RRVJCKUNXBWFJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a compound that belongs to the class of thieno[3,2-d]pyrimidin-4-ones . These compounds have been studied for their potential as antitubercular agents . They have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . An effective method for accessing novel substituted thieno[3,2-d]pyrimidine-4-carboxylic acids in 63–71% yields has been proposed based on Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • The thieno[3,2-d]pyrimidine group, a component of similar molecules, demonstrates specific crystal structures and interactions. One study showed that in a related molecule, the thieno[3,2-d]pyrimidine group and the benzene ring formed specific dihedral angles, impacting the molecule's overall conformation and stability. These structural characteristics are essential for understanding the molecular interactions and potential applications of related compounds (Li, Li, Wang, & Zhong, 2007).

Synthesis Methods

  • The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones, which includes compounds like 7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one, has been streamlined through a catalytic four-component reaction. This green approach is significant for its step economy and easy purification, highlighting an efficient method for producing these compounds for further study and application (Shi et al., 2018).

Biological Activities

  • Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have shown promise in various biological activities. For example, specific derivatives have demonstrated significant bactericidal activities, with some compounds exhibiting strong inhibitory effects on crop biomasses and pathogens like cotton fusarium wilt. This suggests potential agricultural and antimicrobial applications for these compounds (Xi, 2015).
  • Another research area involves the synthesis and study of thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents. Thieno[2,3-d]pyrimidine derivatives were prepared and tested, showing remarkable activity against fungi, bacteria, and inflammation. This indicates their potential use in developing new pharmaceuticals (Tolba, El‐Dean, Ahmed, & Hassanien, 2018).
  • Additionally, certain thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been identified as potent phosphodiesterase 7 inhibitors, displaying significant cellular efficacy. This discovery points to their potential application in treating diseases related to this enzyme (Kawai et al., 2014).

Mechanism of Action

Thieno[3,2-d]pyrimidin-4-ones have been studied for their antimycobacterial activity. They have been found to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .

Biochemical Analysis

Biochemical Properties

7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . This interaction is crucial as Cyt-bd is an attractive drug target in the context of developing a drug combination targeting energy metabolism. The compound’s inhibition of Cyt-bd leads to ATP depletion in mycobacterial strains, highlighting its potential as an antimicrobial agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in Mycobacterium tuberculosis, the compound’s inhibition of Cyt-bd disrupts the bacterial energy metabolism, leading to reduced ATP levels and impaired cellular function . This disruption can result in the death of the bacterial cells, making it a promising candidate for antimicrobial therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of cytochrome bd oxidase, inhibiting its activity and leading to a decrease in ATP production . This enzyme inhibition is a key aspect of its mechanism of action, as it directly impacts the energy metabolism of the target cells. Additionally, the compound may influence gene expression by modulating the activity of transcription factors involved in energy metabolism pathways.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that the compound remains stable under various conditions, but its efficacy may decrease over prolonged exposure due to potential degradation . Long-term effects on cellular function have been observed in in vitro studies, where continuous exposure to the compound leads to sustained ATP depletion and impaired cellular processes . In vivo studies are needed to further elucidate these temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cytochrome bd oxidase without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to non-target tissues and organs . Threshold effects have been noted, where a minimum effective dose is required to achieve the desired antimicrobial activity.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. Its primary interaction is with cytochrome bd oxidase, where it inhibits the enzyme’s activity and disrupts the bacterial energy metabolism This inhibition affects metabolic flux and metabolite levels, leading to reduced ATP production and impaired cellular function

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound is likely transported via specific transporters or binding proteins that facilitate its uptake and localization within target cells . Its distribution within tissues may vary, with potential accumulation in specific organs or compartments. Understanding these transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization within the cell can impact its interaction with target biomolecules and its overall efficacy

Properties

IUPAC Name

7-(3-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2OS/c13-8-3-1-2-7(4-8)9-5-17-11-10(9)14-6-15-12(11)16/h1-6H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVJCKUNXBWFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CSC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.